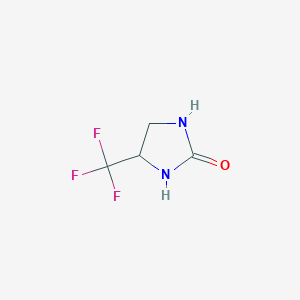

4-(Trifluoromethyl)imidazolidin-2-one

Description

Significance of Imidazolidin-2-one Scaffold in Organic and Medicinal Chemistry

The imidazolidin-2-one ring system, a five-membered heterocycle containing two nitrogen atoms and a carbonyl group, is a privileged scaffold in chemistry. mdpi.com Its structural rigidity and capacity for stereospecific functionalization make it a valuable component in a wide array of biologically active compounds and a useful building block in organic synthesis. mdpi.commdpi.comscialert.netnih.gov

This scaffold is a key structural element in numerous FDA-approved drugs, highlighting its therapeutic importance. mdpi.comnih.gov Compounds incorporating the imidazolidin-2-one moiety have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and antihyperglycemic effects. mdpi.comscialert.netaip.org Furthermore, these heterocycles can serve as precursors for vicinal diamines, which are themselves valuable building blocks in synthetic chemistry. mdpi.comnih.gov The versatility of the imidazolidin-2-one core allows for modifications at various positions, enabling chemists to fine-tune the pharmacological and physicochemical profiles of derivative compounds. aip.org

Table 1: Examples of FDA-Approved Drugs Containing the Imidazolidin-2-one Moiety

| Drug Name | Therapeutic Use |

|---|---|

| Emicerfont | Investigational drug for anxiety and depression |

| Imidapril | ACE inhibitor for hypertension |

| Azlocillin | Antibiotic |

| Nitrofurantoin | Antibiotic |

| Dantrolene | Muscle relaxant |

Impact of Trifluoromethyl Group on Molecular Design and Reactivity

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely used strategy in medicinal chemistry to enhance its properties. nih.govtandfonline.commdpi.com The unique characteristics of the -CF3 group, such as its high electronegativity, metabolic stability, and steric profile, can profoundly influence a molecule's biological activity. tandfonline.commdpi.comtandfonline.com

Replacing a methyl group (-CH3) or a chlorine atom with a trifluoromethyl group can lead to significant improvements in a drug candidate's profile. mdpi.com Key benefits of trifluoromethylation include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase the drug's half-life in the body. tandfonline.commdpi.comtandfonline.com

Increased Lipophilicity: The -CF3 group can increase the molecule's ability to pass through biological membranes, potentially improving bioavailability. tandfonline.commdpi.com

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, it can alter the pKa of nearby functional groups, which can affect target binding and solubility. tandfonline.com

Improved Target Binding: The unique electronic properties of the -CF3 group can lead to stronger interactions with biological targets, such as enzymes or receptors. tandfonline.commdpi.com

These advantages have led to the incorporation of the trifluoromethyl group in a significant number of blockbuster drugs, including the antidepressant fluoxetine (B1211875) and the anti-inflammatory celecoxib. tandfonline.com

Table 2: Physicochemical Properties Influenced by Trifluoromethylation

| Property | Effect of -CF3 Introduction | Rationale |

|---|---|---|

| Metabolic Stability | Increased | High C-F bond dissociation energy. mdpi.com |

| Lipophilicity | Generally Increased | Enhances passage through lipid bilayers. tandfonline.commdpi.com |

| Binding Affinity | Often Improved | Alters electronic interactions and conformation. tandfonline.commdpi.com |

| Acidity of Proximal Groups | Increased | Strong electron-withdrawing nature. tandfonline.com |

Source: Various scientific literature.

Overview of Research Trajectories for 4-(Trifluoromethyl)imidazolidin-2-one

While the individual components—the imidazolidin-2-one scaffold and the trifluoromethyl group—are well-studied, specific research on this compound itself is not extensively documented in publicly available literature. Chemical suppliers list the compound, confirming its synthesis and availability, particularly the chiral (R)-enantiomer. chemscene.com

However, the research trajectories for closely related fluorinated imidazolidin-2-ones provide insight into the potential areas of investigation for this specific molecule. Studies have focused on imidazolidin-2-ones with two trifluoromethyl groups, such as 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one. aip.orgresearchgate.net Research in this area has explored their synthesis, typically from the reaction of perfluorobiacetyl with urea (B33335) or its derivatives, and their subsequent reactions to form more complex heterocyclic systems like glycolurils and imidazooxazoles. aip.orgresearchgate.netresearchgate.net

These studies on analogous compounds suggest that the primary research directions for this compound would likely involve:

Novel Synthetic Methodologies: Developing efficient and stereoselective methods for its preparation.

Chemical Transformations: Using it as a building block to synthesize more complex, potentially biologically active, fluorinated heterocycles.

Medicinal Chemistry Applications: Investigating its potential as a core scaffold in drug discovery programs, leveraging the combined benefits of the imidazolidin-2-one core and the trifluoromethyl group.

The exploration of mono-trifluoromethylated heterocycles is an active area of research, and this compound represents a logical, albeit currently under-explored, target within this field. nih.govresearchgate.net Future research will be necessary to fully elucidate its chemical properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3N2O/c5-4(6,7)2-1-8-3(10)9-2/h2H,1H2,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVKRAICTVOHIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Trifluoromethyl Imidazolidin 2 One and Its Structural Analogues

Cyclization Strategies for Imidazolidin-2-one Core Formation

The construction of the imidazolidin-2-one scaffold is a central theme in the synthesis of this class of compounds. Several effective methods have been developed, each with its own advantages and substrate scope.

Intramolecular Hydroamidation Approaches of Propargylic Ureas

A powerful and atom-economical method for forming the imidazolidin-2-one ring is through the intramolecular hydroamidation of propargylic ureas. This approach involves the cyclization of a urea (B33335) derivative containing a propargyl group.

Recent advancements have demonstrated the efficacy of base-catalyzed intramolecular hydroamidation under ambient conditions. The phosphazene base BEMP has been identified as a highly active organo-catalyst for this transformation, achieving excellent chemo- and regioselectivity for the formation of five-membered cyclic ureas. This method is notable for its wide substrate scope and remarkably short reaction times, in some cases as little as one minute. Density Functional Theory (DFT) studies suggest that the reaction can proceed either through a direct cyclization or via an allenamide intermediate, depending on the substitution pattern of the propargylic urea. A key advantage of this methodology is its tolerance to a variety of functional groups and its ability to be performed in a one-pot synthesis starting from propargylic amines and isocyanates.

| Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| BEMP (5 mol%) | - | MeCN | Room Temp | 1-16 h | 82-98 |

| Ag(I) | - | - | - | - | - |

| Gold | - | - | - | - | - |

| Palladium | - | - | - | - | - |

This table presents a selection of catalysts and conditions for the intramolecular hydroamidation of propargylic ureas. The specific yield and reaction time can vary depending on the substrate.

Carbonylation and Cyclization of Urea Precursors

A traditional and widely used method for the synthesis of imidazolidin-2-ones involves the carbonylation of 1,2-diamines or their synthetic equivalents. nih.gov This approach introduces the carbonyl group of the urea functionality through various carbonylating agents.

The direct carbonylation of vicinal diamines can be achieved using toxic reagents like phosgene (B1210022) or through more sustainable methods employing carbon monoxide (CO) or carbon dioxide (CO2) under catalytic conditions. nih.gov For instance, the selenium-catalyzed oxidative carbonylation of N,N'-dialkylethylenediamines with a CO/O2 mixture provides a route to imidazolidin-2-ones. mdpi.com The use of CO2 as a C1 source is an attractive green alternative, often requiring a catalyst and a dehydrating agent to drive the reaction to completion. mdpi.com

Another variation of this strategy is the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. This method allows for the introduction of a substituent at the 4-position of the imidazolidin-2-one ring with excellent regioselectivity. The reaction proceeds through the formation of an oxonium cation, followed by intramolecular cyclization and subsequent reaction with a nucleophile.

| Carbonylating Agent | Catalyst/Promoter | Key Features |

| Phosgene | - | Traditional, but highly toxic. |

| Carbon Monoxide (CO) | Selenium, Palladium | Can be performed under oxidative conditions. |

| Carbon Dioxide (CO2) | Various catalysts, dehydrating agents | Green and sustainable approach. |

| Carbonyldiimidazole (CDI) | - | Mild and effective for cyclization of diamines. mdpi.com |

This interactive table summarizes common carbonylating agents used in the synthesis of imidazolidin-2-ones.

Transition Metal-Catalyzed Cycloaddition and Ring Expansion Methodologies

Transition metal catalysis offers elegant and efficient pathways to the imidazolidin-2-one core through cycloaddition and ring expansion reactions. These methods often provide high levels of stereocontrol.

One notable approach is the Lewis acid-catalyzed regio- and stereospecific cycloaddition of aziridines with isocyanates. bioorg.org This reaction proceeds via a ring-expansion mechanism, where the aziridine (B145994) ring opens and incorporates the isocyanate to form the five-membered imidazolidin-2-one ring. This method is particularly valuable for the synthesis of enantiomerically pure 4-functionalized imidazolidin-2-ones from chiral aziridine-2-carboxylates. bioorg.org Nickel-catalyzed [3+2] cross-coupling reactions of aziridines with isocyanates also provide a route to these heterocycles, initially forming iminooxazolidines which can then isomerize to the more stable imidazolidin-2-ones. organic-chemistry.org

| Metal Catalyst | Substrates | Reaction Type | Key Features |

| Lewis Acids (e.g., MgI2) | Aziridine-2-carboxylates, Isocyanates | Ring Expansion/Cycloaddition | High regio- and stereospecificity. bioorg.org |

| Nickel(II) Iodide | Aziridines, Isocyanates | [3+2] Cycloaddition | Efficient formation of the heterocyclic core. organic-chemistry.org |

| Palladium Acetate | 2-Vinylaziridines, Isocyanates | Ring-Opening Cyclization | Catalytic preparation of imidazolidin-2-ones. mdpi.com |

This table highlights selected transition metal-catalyzed methodologies for the synthesis of imidazolidin-2-ones.

Strategies for Trifluoromethyl Group Incorporation

The introduction of a trifluoromethyl (CF3) group can significantly enhance the biological and chemical properties of a molecule. For the synthesis of 4-(trifluoromethyl)imidazolidin-2-one, the CF3 group can be incorporated either by using a pre-functionalized building block or by direct/indirect trifluoromethylation of a suitable substrate.

Introduction of Trifluoromethylated Building Blocks

A highly effective strategy for the synthesis of this compound involves the use of starting materials that already contain the trifluoromethyl group. This approach ensures the precise placement of the CF3 moiety in the final product.

One such method involves the reaction of perfluorobiacetyl with urea or its derivatives to synthesize 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one. researchgate.netnih.gov While this provides a disubstituted product, it demonstrates the principle of using a trifluoromethylated dicarbonyl compound to construct the heterocyclic core. A more direct route would involve the cyclization of a trifluoromethylated 1,2-diamine, such as 1-amino-3,3,3-trifluoropropan-2-amine, with a suitable carbonylating agent. The synthesis of such trifluoromethyl-containing vicinal diamines has been achieved through methods like asymmetric decarboxylative Mannich addition reactions.

Another powerful building block approach utilizes the double Michael addition of chiral amino amides, amino acids, or amino alcohols to methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate, which leads to optically pure trifluoromethylated imidazolidine (B613845) derivatives with high diastereoselectivity. researchgate.net Trifluoromethylated aziridines also serve as valuable precursors for ring-expansion reactions to form trifluoromethyl-substituted imidazolidin-2-ones. nih.gov

| Trifluoromethylated Building Block | Reaction Partner(s) | Resulting Product Type |

| Perfluorobiacetyl | Urea/Substituted Ureas | 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one researchgate.netnih.gov |

| 1-Amino-3,3,3-trifluoropropan-2-amine | Carbonylating Agent | This compound |

| Methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate | Chiral Amino Amides/Acids/Alcohols | Optically Pure Trifluoromethylated Imidazolidines researchgate.net |

| Trifluoromethylated Aziridines | Isocyanates | Trifluoromethyl-substituted Imidazolidin-2-ones nih.gov |

This table outlines various trifluoromethylated building blocks and their application in the synthesis of trifluoromethyl-substituted imidazolidin-2-ones.

Direct and Indirect Trifluoromethylation of Nitrogen-Containing Substrates

While often more challenging, the direct or indirect introduction of a trifluoromethyl group onto a pre-formed heterocyclic ring or a precursor is another viable synthetic strategy.

Direct C-H trifluoromethylation of heterocycles is an area of active research, often employing radical-based methods. While specific examples for the direct trifluoromethylation of the imidazolidin-2-one core at the 4-position are not extensively documented, general methods for the trifluoromethylation of nitrogen-containing heterocycles could potentially be adapted. These methods often utilize electrophilic trifluoromethylating reagents, such as Togni or Umemoto reagents, or radical trifluoromethylation protocols.

Indirect methods could involve the conversion of a functional group at the 4-position of the imidazolidin-2-one ring into a trifluoromethyl group. For example, a carboxylic acid or an aldehyde functionality could potentially be transformed into a CF3 group through various fluorination techniques. However, the use of trifluoromethylated building blocks is generally a more straightforward and regioselective approach for the synthesis of this compound.

Application of Advanced Trifluoromethylation Reagents and Catalyst Systems

The direct introduction of a trifluoromethyl (CF3) group into an organic scaffold often requires specialized reagents and catalytic systems due to the unique reactivity of the CF3 moiety. Modern trifluoromethylation methods have moved beyond harsh and often hazardous reagents to more sophisticated and milder alternatives, including electrophilic, nucleophilic, and radical trifluoromethylating agents.

Electrophilic Trifluoromethylating Reagents:

Hypervalent iodine compounds, commonly known as Togni reagents, and sulfonium (B1226848) salts, known as Umemoto's reagents, are prominent examples of electrophilic trifluoromethylating agents. nih.gov These reagents deliver a "CF3+" equivalent to a nucleophilic substrate. While direct trifluoromethylation of the imidazolidin-2-one core at the 4-position using these reagents on the pre-formed heterocycle is not extensively documented, their application to precursors is a viable strategy. For instance, the trifluoromethylation of enolates or enolate equivalents derived from carbonyl compounds that are precursors to the imidazolidinone ring can be achieved. Togni Reagent II, in particular, is noted for its ability to trifluoromethylate carbon- and sulfur-centered nucleophiles under mild conditions. ias.ac.in Similarly, Umemoto's reagents are effective for the trifluoromethylation of a wide range of nucleophiles, including β-dicarbonyl compounds, indoles, and thiols. princeton.edunih.gov

Photoredox Catalysis:

A significant advancement in trifluoromethylation is the use of photoredox catalysis. This methodology often employs a photocatalyst, such as an iridium or ruthenium complex, that, upon visible light irradiation, can initiate a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor like CF3I. This radical can then engage in bond-forming reactions.

A notable example that highlights the potential for synthesizing chiral trifluoromethylated structures related to imidazolidinones is the work by MacMillan and co-workers on the enantioselective α-trifluoromethylation of aldehydes. sigmaaldrich.com This process merges photoredox catalysis with organocatalysis, using a chiral imidazolidinone catalyst to generate a transient enamine from an aldehyde. The enamine then reacts with the photochemically generated trifluoromethyl radical in a highly enantioselective manner. The resulting α-trifluoromethyl aldehyde is a versatile precursor that could be elaborated into a this compound through subsequent chemical transformations.

Enantioselective Synthesis of Chiral 4-(Trifluoromethyl)imidazolidin-2-ones

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern organic chemistry, particularly for pharmaceutical applications. Several strategies have been developed for the enantioselective synthesis of chiral 4-(trifluoromethyl)imidazolidin-2-ones, including asymmetric catalysis, the use of chiral auxiliaries, and the development of supported chiral systems.

Asymmetric Catalysis in Imidazolidinone Construction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for asymmetric synthesis.

MacMillan Imidazolidinone Organocatalysts:

Chiral imidazolidinones, often referred to as MacMillan catalysts, are highly effective organocatalysts for a wide range of asymmetric transformations. cyu.fr These catalysts typically operate by forming a chiral iminium ion or enamine intermediate with the substrate, which then undergoes a stereocontrolled reaction. ias.ac.inprinceton.edu The aforementioned photoredox-catalyzed α-trifluoromethylation of aldehydes is a prime example of the application of a chiral imidazolidinone catalyst to generate a trifluoromethylated stereocenter with high enantioselectivity. sigmaaldrich.com The resulting α-trifluoromethyl aldehyde can then be converted to the desired this compound.

The general utility of MacMillan catalysts in asymmetric synthesis suggests their potential for the direct construction of the chiral imidazolidinone ring itself. wikipedia.org For example, a catalytic asymmetric reaction between a trifluoromethylated precursor and other components could potentially assemble the chiral heterocyclic core in a single step.

Chiral Auxiliary-Mediated Transformations

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. researchgate.net Oxazolidinones, particularly Evans auxiliaries, are well-established and highly effective chiral auxiliaries for a variety of asymmetric reactions, including alkylations and aldol (B89426) reactions. thieme-connect.com Given their structural similarity, the principles of stereocontrol demonstrated with oxazolidinone auxiliaries are directly applicable to imidazolidinone systems. elsevierpure.com

A pertinent example is the asymmetric trifluoromethylation of N-acyl oxazolidinones. sigmaaldrich.com In this approach, a chiral oxazolidinone auxiliary is acylated, and the resulting imide is then subjected to a trifluoromethylation reaction. The steric bulk of the auxiliary directs the approach of the trifluoromethylating agent, leading to a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary affords the chiral α-trifluoromethyl carboxylic acid derivative, which can be further functionalized to produce compounds like this compound.

| N-Acyl Oxazolidinone Substrate | Trifluoromethylation Conditions | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| N-propanoyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | CF3I, Ru(bpy)3(PF6)2, K2HPO4, DMA, 50 °C | 95:5 | 75 |

| N-butanoyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | CF3I, Ru(bpy)3(PF6)2, K2HPO4, DMA, 50 °C | 96:4 | 82 |

| N-(3-phenylpropanoyl)-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | CF3I, Ru(bpy)3(PF6)2, K2HPO4, DMA, 50 °C | 94:6 | 78 |

This table presents representative data for the diastereoselective trifluoromethylation of N-acyl oxazolidinones, a reaction analogous to what could be applied for the synthesis of precursors to this compound. The data is illustrative of the high diastereoselectivity achievable with chiral auxiliaries. sigmaaldrich.com

Furthermore, the development of fluorinated chiral auxiliaries, such as trifluoromethylated oxazolidines (FOX), demonstrates the ongoing innovation in this area. wikipedia.org These auxiliaries can offer unique stereochemical control due to the electronic and steric properties of the fluorine atoms. wikipedia.org

Development of Supported Chiral Imidazolidinone Systems

While homogeneous catalysts are highly effective, their separation from the reaction mixture can be challenging and costly, especially on an industrial scale. To address this, significant research has been devoted to the immobilization of chiral catalysts on solid supports. These supported catalysts can be easily recovered by filtration and potentially reused, making the process more economical and sustainable.

Several strategies have been employed to immobilize chiral imidazolidinone catalysts on various supports, including polymers like polystyrene and silica (B1680970) gel. For example, polymer-supported imidazolium (B1220033) salts have been shown to be effective catalysts for nucleophilic substitution reactions, including fluorinations. The development of polymer-supported chiral imidazolidinone organocatalysts allows for their application in continuous flow reactors, further enhancing their practical utility. While specific examples detailing the synthesis of this compound using a supported system are not prevalent in the literature, the successful immobilization of related chiral catalysts for other asymmetric transformations demonstrates the feasibility of this approach. The principles of catalyst design and immobilization can be extended to develop recyclable catalytic systems for the enantioselective synthesis of trifluoromethylated imidazolidinones.

Reactivity Profiles and Transformational Chemistry of 4 Trifluoromethyl Imidazolidin 2 One Derivatives

Reactions with Dinucleophiles and Other Functional Groups

Derivatives of 4-(trifluoromethyl)imidazolidin-2-one, particularly 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one and its N-substituted analogs, exhibit versatile reactivity with dinucleophiles. The outcome of these reactions is highly dependent on the nature of the dinucleophile, the substituents on the imidazolidinone ring, and the reaction conditions, leading to a diverse array of heterocyclic products. clockss.orgresearchgate.netaip.org

When unsubstituted 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one reacts with thiosemicarbazide (B42300), it can lead to the formation of imidazothiazoles and 1,2,4-triazines. aip.orgresearchgate.net The reaction with guanidine (B92328) carbonate can also yield different products depending on the solvent. aip.org The condensation with urea (B33335) in N,N-dimethylacetamide (DMA) at elevated temperatures results in the formation of bis(trifluoromethyl)-glycoluril. researchgate.net

N-substituted derivatives often follow different reaction pathways. For instance, N-alkyl(aryl)-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones react with urea under similar conditions to produce 1-alkyl(aryl)bis(trifluoromethyl)imidazooxazoles. researchgate.net The reaction of these N-substituted imidazolidinones with 2-aminoethanol has been shown to yield hydroxyethylamino-substituted hydantoins. researchgate.net

The table below summarizes the diverse reactivity of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one derivatives with various dinucleophiles.

| Imidazolidinone Derivative | Dinucleophile | Reaction Conditions | Major Product(s) |

| 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Thiosemicarbazide | DMA | Imidazothiazole, 1,2,4-Triazines |

| 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Guanidine Carbonate | DMA, 160-165 °C | Hydantoin (B18101) |

| 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Urea | DMA, elevated temp. | Bis(trifluoromethyl)-glycoluril |

| 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-thione | Thiourea / NH4SCN | DMA, elevated temp. | Thioxo(oxo)imidazothiazolones |

| N-Methyl/Phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Thiosemicarbazide / Guanidine Carbonate | DMA | Hydantoins (rearrangement product) |

| N-Methyl/Phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Urea | DMA | 1-Alkyl(aryl)bis(trifluoromethyl)imidazooxazoles |

| N-Methyl/Phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | 2-Aminoethanol | - | Hydroxyethylamino-substituted hydantoins |

| N-Substituted imidazolidines | 2-Aminophenol (B121084) | - | 5,5-bis(trifluoromethyl)hydantoins (rearrangement) |

Intra- and Intermolecular Rearrangement Reactions

Derivatives of this compound are susceptible to various rearrangement reactions, often triggered by heat or the presence of reagents that can act as catalysts. These rearrangements can lead to the formation of more stable isomeric structures.

A significant rearrangement observed in N-substituted 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones is their conversion to hydantoin derivatives. This transformation can occur upon treatment with dinucleophiles like thiosemicarbazide or guanidine carbonate in a solvent such as DMA. aip.org This rearrangement involves a ring-opening and subsequent ring-closing mechanism, leading to the thermodynamically more stable hydantoin ring system.

Furthermore, simple heating of N-alkyl(aryl)-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones in DMA can also induce rearrangement to N-alkyl(aryl)-5,5-bis(trifluoromethyl)hydantoins. researchgate.net This suggests that the rearrangement is a thermally accessible pathway for these molecules.

In addition to skeletal rearrangements, cis-trans isomerization of the substituents on the imidazolidinone ring has also been observed. For instance, heating cis-isomers of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one and its N-substituted analogs in dioxane can lead to their isomerization to the corresponding trans-isomers. aip.orgnih.gov This process likely proceeds through a ring-opening mechanism that allows for rotation around the C4-C5 bond before ring closure.

The Dimroth rearrangement is another type of rearrangement that has been observed in related heterocyclic systems and is relevant to the chemistry of imidazolidinone derivatives. wikipedia.orgnih.gov This rearrangement typically involves the interchange of endocyclic and exocyclic heteroatoms. wikipedia.org For example, in the synthesis of imidazo[4,5-d]thiazolones from thioglycoluril derivatives, a Dimroth-type N/S-interchange of the N-aminoimidazolidine-2-thione ring has been proposed. nih.gov This type of rearrangement highlights the potential for complex structural transformations in these heterocyclic systems.

| Reactant | Conditions | Product | Type of Rearrangement |

| N-Methyl/Phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Thiosemicarbazide or Guanidine Carbonate in DMA | N-Alkyl/Aryl-5,5-bis(trifluoromethyl)hydantoin | Skeletal Rearrangement |

| cis-4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Dioxane, heat | trans-4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Cis-Trans Isomerization |

| N-Aminothioglycolurils (in situ) | Acid-induced | 2-Hydrazonoimidazo[4,5-d]thiazolones | Dimroth-type N/S-interchange |

Functionalization and Derivatization at Imidazolidinone Ring Positions

The imidazolidinone ring of this compound offers several positions for functionalization and derivatization, primarily at the nitrogen atoms (N1 and N3) and potentially at the carbon atoms of the ring. These modifications can be used to introduce a wide range of functional groups, altering the physicochemical properties and biological activity of the parent molecule.

Alkylation at the N1 and N3 positions is a common strategy for derivatization. This can typically be achieved by treating the imidazolidinone with an alkyl halide in the presence of a base. The choice of base and reaction conditions can influence the selectivity of mono- versus di-alkylation. For related pyrimidinone systems, direct alkylation with alkyl halides often yields a mixture of N- and O-alkylated products, with the ratio depending on the substrate and reaction conditions. nih.gov

Acylation of the nitrogen atoms can be accomplished using acyl chlorides or anhydrides, introducing carbonyl functionalities. These acyl derivatives can serve as intermediates for further transformations or as final products with specific properties.

While direct functionalization of the carbon backbone of the imidazolidinone ring is less common, it may be possible through metallation-electrophile trapping sequences, particularly if the trifluoromethyl group sufficiently acidifies the adjacent C-H proton. However, such reactions would need to be carefully controlled to avoid undesired side reactions.

The derivatization of the imidazolidinone ring is a key strategy for building libraries of compounds for biological screening and for fine-tuning the properties of lead compounds in drug discovery.

| Position | Reaction Type | Reagents | Potential Products |

| N1 and N3 | Alkylation | Alkyl halides, Base (e.g., K2CO3, NaH) | N-Alkyl, N,N'-Dialkyl derivatives |

| N1 and N3 | Acylation | Acyl chlorides, Acyl anhydrides, Base | N-Acyl, N,N'-Diacyl derivatives |

| C4 | Deprotonation/Functionalization | Strong base (e.g., organolithium), Electrophile | C4-substituted derivatives |

Cleavage and Derivatization of Supported Systems

The synthesis of this compound derivatives on solid supports offers a powerful strategy for the generation of compound libraries and for facilitating purification in multi-step syntheses. clockss.orgnih.gov In this approach, the imidazolidinone core or a precursor is attached to a polymer resin via a suitable linker. peptide.com Subsequent chemical transformations are carried out on the resin-bound substrate, and the final product is then cleaved from the solid support.

The choice of linker is crucial as it determines the conditions required for cleavage. peptide.com Acid-labile linkers, such as the Wang or Rink amide linkers, are commonly used and allow for cleavage of the product from the resin using strong acids like trifluoroacetic acid (TFA). thermofisher.commerckmillipore.com The cleavage cocktail often includes scavengers to trap reactive cationic species that are generated during the process and could otherwise lead to side reactions with the product. thermofisher.com

Derivatization of the supported imidazolidinone can be performed at various stages of the synthesis. For example, after attaching the initial building block to the resin, the imidazolidinone ring can be functionalized as described in the previous section. The solid-phase format allows for the use of excess reagents to drive reactions to completion, with purification being a simple matter of washing the resin.

Once the desired derivatized imidazolidinone is assembled on the solid support, it can be cleaved to yield the final product in solution. Alternatively, the resin-bound compound can be used in further reactions where the solid support acts as a handle for purification. The development of solid-phase synthesis methods for imidazolidinone derivatives has significantly expanded the accessibility of diverse libraries of these compounds for various applications. clockss.orgmdpi.com

| Linker Type | Cleavage Conditions | Product Functionality |

| Wang Resin | Trifluoroacetic acid (TFA) | Carboxylic acid |

| Rink Amide Resin | Trifluoroacetic acid (TFA) | Amide |

| Safety-Catch Linkers | Activation step followed by nucleophilic cleavage | Varies (e.g., amides, esters) |

Mechanistic Elucidation and Computational Investigations

Experimental Mechanistic Studies of Reaction Pathways

Experimental investigations into the reaction pathways of trifluoromethylated imidazolidin-2-ones have revealed a tendency for these compounds to undergo rearrangements and condensations to form various heterocyclic systems. The reactivity is significantly influenced by the substituents on the imidazolidinone ring and the reaction conditions, such as the solvent and the nature of the reacting partner.

Studies on N-substituted 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones have shown that these compounds can undergo unexpected rearrangements. For instance, when heated with urea (B33335) in dimethylacetamide, N-alkyl(aryl) derivatives yield trifluoromethylated imidazooxazoles. This reaction is accompanied by a rearrangement to N-alkyl(aryl)-5,5-bis(trifluoromethyl)hydantoins, which involves the migration of a trifluoromethyl group from the C5 to the C4 position of the imidazolidinone ring. A similar rearrangement is also observed when these imidazolidin-2-ones are boiled in dimethylacetamide alone. researchgate.netresearchgate.net

The choice of solvent can also dictate the reaction outcome. For example, the reaction of N-phenyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with urea in dimethylacetamide leads to the formation of a trifluoromethylated imidazooxazol and hydantoin (B18101). In contrast, the unsubstituted analogue under the same conditions yields a trifluoromethylated glycoluril. researchgate.net When the reaction is conducted in dioxane, it can lead to the isomerization of cis-isomers of the starting imidazolidines to their corresponding trans-isomers. researchgate.net

Furthermore, the reaction of these trifluoromethylated imidazolidin-2-ones with other nucleophiles like 2-aminoethanol (2-AE) and 2-aminophenol (B121084) (2-APh) also leads to diverse products. With 2-AE, an unusual reaction pathway results in hydroxyethylamino-substituted hydantoins. In contrast, the reaction with 2-APh under similar conditions predominantly yields rearrangement products, specifically 5,5-bis(trifluoromethyl)hydantoins. researchgate.net The condensation of 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one with thiosemicarbazide (B42300) and guanidine (B92328) carbonate can produce a variety of heterocycles, including imidazothiazoles, 1,2,4-triazines, and hydantoins, depending on the solvent and the substituent at the N-atom. researchgate.net

These experimental findings on a more complex analogue suggest that 4-(Trifluoromethyl)imidazolidin-2-one is likely to exhibit a rich and varied reactivity, with a propensity for ring transformations and rearrangements influenced by the reaction conditions.

Quantum Chemical Calculations for Reaction Mechanism and Selectivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and understanding the origins of selectivity. While specific DFT studies on the reaction mechanisms of this compound are not extensively documented, research on related systems highlights the utility of these computational methods.

For instance, quantum chemistry calculations have been employed to rationalize the regioselectivity in the synthesis of other substituted imidazolidin-2-ones. These studies can determine the relative energies of reaction intermediates and transition states, thereby predicting the most favorable reaction pathway. mdpi.com DFT calculations have also been used to analyze the role of the trifluoromethyl group in influencing the reactivity and selectivity of cycloaddition reactions. Such studies have shown that the trifluoromethyl group can increase the reactivity of a molecule without altering the inherent selectivity of the reaction. researchgate.net

In the context of trifluoromethylated heterocycles, DFT calculations at levels like B3LYP/6-311G(d) are used to explore the potential energy surfaces of reactions, characterizing the geometries and energies of reactants, transition states, and products. researchgate.net The analysis of global and local electrophilicity indices derived from these calculations can explain the role of the trifluoromethyl group in directing the regioselectivity of reactions involving electrophilically activated systems. researchgate.net

Although direct computational studies on the reaction mechanisms of this compound are sparse, the established methodologies applied to similar systems could be used to investigate its reaction pathways, including potential rearrangements and the factors governing its chemo- and regioselectivity.

Theoretical Prediction of Reactivity and Stability for Trifluoromethylated Imidazolidinone Systems

The introduction of a trifluoromethyl group into an organic molecule can significantly alter its physical, chemical, and biological properties, including lipophilicity, metabolic stability, and binding selectivity. nih.gov Theoretical and computational studies are instrumental in predicting the impact of the trifluoromethyl group on the reactivity and stability of imidazolidinone systems.

The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which imparts a significant inductive (-I) effect. researchgate.net This electronic perturbation can influence the stability of the imidazolidinone ring and the reactivity of adjacent functional groups. DFT calculations can be used to compute various molecular descriptors that provide insights into the reactivity and stability of a molecule. These include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org

Molecular Electrostatic Potential (MESP): MESP maps visualize the charge distribution within a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. acs.org

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, softness, and electrophilicity index, calculated from HOMO and LUMO energies, provide a quantitative measure of the global reactivity of a molecule. acs.org

For trifluoromethylated heterocycles, the electron-withdrawing nature of the CF3 group is expected to decrease the electron density of the imidazolidinone ring, potentially affecting its stability and susceptibility to nucleophilic attack. Computational studies on other trifluoromethylated heterocycles have shown that the CF3 group enhances chemical stability. researchgate.net

Table of Predicted Physicochemical Properties for (R)-4-(Trifluoromethyl)imidazolidin-2-one

| Property | Predicted Value |

| TPSA (Topological Polar Surface Area) | 41.13 Ų |

| LogP | 0.2301 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 0 |

Data sourced from computational predictions.

Applications in Advanced Organic Synthesis

Chiral Auxiliary Applications in Asymmetric Transformations

Chiral auxiliaries are instrumental in stereoselective synthesis, enabling the control of stereochemical outcomes in the formation of new stereocenters. wikipedia.org Imidazolidin-2-ones, akin to the well-established Evans' oxazolidinones, have emerged as effective chiral auxiliaries in a variety of asymmetric reactions. researchgate.netresearchgate.net The presence of the trifluoromethyl group at the C4 position of the imidazolidin-2-one ring can significantly influence the stereochemical course of reactions due to its steric bulk and strong electron-withdrawing nature.

While specific data on the use of 4-(trifluoromethyl)imidazolidin-2-one as a chiral auxiliary is emerging, its structural analogues have demonstrated high levels of diastereoselectivity in key transformations such as alkylation and aldol (B89426) reactions. researchgate.netrsc.org For instance, N-acylated chiral imidazolidin-2-ones can be deprotonated to form chiral enolates, which then react with electrophiles from the less hindered face, as directed by the substituent on the auxiliary. The trifluoromethyl group is expected to provide a strong steric bias, leading to high diastereoselectivity in the products.

Reductive cleavage of the auxiliary from the product yields enantiomerically enriched compounds and allows for the recovery and recycling of the auxiliary, a key feature for sustainable synthesis. nih.gov

Table 1: Potential Asymmetric Transformations Utilizing this compound as a Chiral Auxiliary

| Asymmetric Transformation | Substrate | Reagent | Expected Outcome |

| Alkylation | N-Acyl-4-(trifluoromethyl)imidazolidin-2-one | Alkyl halide | High diastereoselectivity in the formation of α-alkylated carbonyl compounds. rsc.orgresearchgate.net |

| Aldol Reaction | N-Acyl-4-(trifluoromethyl)imidazolidin-2-one | Aldehyde | Formation of syn- or anti-aldol adducts with high diastereoselectivity. researchgate.net |

| Diels-Alder Reaction | N-Enoyl-4-(trifluoromethyl)imidazolidin-2-one | Diene | Enantioselective formation of cyclic adducts. |

| Michael Addition | N-Enoyl-4-(trifluoromethyl)imidazolidin-2-one | Nucleophile | High diastereoselectivity in the formation of conjugate addition products. researchgate.net |

Building Block Utility for Complex Heterocycles and Scaffolds

The this compound core serves as a valuable scaffold for the synthesis of more complex heterocyclic systems. The reactivity of the imidazolidinone ring, coupled with the influence of the trifluoromethyl group, allows for a variety of chemical transformations to build intricate molecular frameworks. clockss.orgnih.gov

Research has demonstrated that related compounds, such as 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one, can undergo condensation and rearrangement reactions to afford a diverse range of trifluoromethyl-containing heterocycles. researchgate.netresearchgate.net These transformations highlight the utility of the trifluoromethylated imidazolidinone skeleton as a precursor to novel heterocyclic structures. For example, reactions with urea (B33335) can lead to the formation of fused bicyclic systems like glycolurils and imidazooxazoles. researchgate.netresearchgate.net

The trifluoromethyl group often enhances the biological activity and metabolic stability of molecules, making building blocks like this compound particularly attractive for the synthesis of new pharmaceutical candidates. nih.gov

Table 2: Synthesis of Complex Heterocycles from a Trifluoromethyl-Imidazolidinone Derivative

| Starting Material | Reagent | Product | Reference(s) |

| 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Urea | Bis(trifluoromethyl)glycoluril | researchgate.net |

| 1-Alkyl-4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | Urea | 1-Alkyl-bis(trifluoromethyl)imidazooxazole | researchgate.net |

| 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | 2-Aminoethanol | Trifluoromethyl-containing imidazo-1,4-oxazine | researchgate.net |

| 4,5-Dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-one | 2-Aminophenol (B121084) | Trifluoromethyl-containing imidazo-1,4-oxazine | researchgate.net |

Integration into Diversified Molecular Architectures

The incorporation of trifluoromethylated heterocycles into larger and more diverse molecular architectures is a key strategy in modern drug discovery. mdpi.comnih.gov The trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, building blocks such as this compound are of great interest for the synthesis of novel bioactive compounds.

While direct examples of the integration of this compound into complex, approved drugs are not yet widely reported, the presence of various trifluoromethylated heterocyclic scaffolds in numerous FDA-approved pharmaceuticals underscores the importance of this structural motif. mdpi.com These drugs span a wide range of therapeutic areas, demonstrating the broad applicability of trifluoromethylated heterocycles in medicinal chemistry.

The synthesis of hybrid molecules, where the this compound unit is coupled with other pharmacophores, represents a promising avenue for the development of new therapeutic agents. nih.gov The imidazolidinone core can be functionalized at the nitrogen atoms, allowing for its covalent attachment to other molecular fragments to create diverse chemical libraries for biological screening.

Emerging Trends and Future Research Directions in 4 Trifluoromethyl Imidazolidin 2 One Chemistry

Development of Novel and Sustainable Synthetic Protocols

The synthesis of 4-(trifluoromethyl)imidazolidin-2-one and its analogs has traditionally relied on multi-step procedures. However, the field is witnessing a shift towards more efficient and environmentally benign methodologies.

A significant advancement in this area is the reaction of perfluorobiacetyl with urea (B33335) and its derivatives, which provides access to 4,5-dihydroxy-4,5-bis(trifluoromethyl)imidazolidin-2-ones. researchgate.netresearchgate.netresearchgate.net These compounds serve as versatile precursors to a range of trifluoromethylated heterocycles. The reaction conditions can be tuned to favor the formation of either cis- or trans-isomers. researchgate.net

More recent innovations focus on catalytic approaches. For instance, a highly regioselective synthesis of 4-(het)arylimidazolidin-2-ones has been developed through an acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. nih.gov This method is notable for its use of readily available starting materials and operational simplicity. Furthermore, tungsten-catalyzed 1,3-dipolar cycloaddition reactions between acyclic CF3-ketimines and azomethine ylides have emerged as a powerful tool for constructing imidazolidine (B613845) rings bearing a trifluoromethylated tetrasubstituted carbon center. acs.org

In line with the principles of green chemistry, efforts are being directed towards developing protocols that minimize waste and utilize sustainable resources. unife.itstrath.ac.uk This includes the use of recyclable catalysts, such as a ZnMnO3@Ni(OH)2 nano-catalyst for the synthesis of thioxoimidazolidinone conjugates in aqueous media, and exploring reactions under phase-transfer conditions to reduce the reliance on volatile organic solvents. ekb.egrsc.org The overarching goal is to develop synthetic routes that are not only efficient but also have a minimal environmental footprint. osaka-u.ac.jp

Table 1: Comparison of Synthetic Protocols for Trifluoromethylated Imidazolidinone Analogs

| Method | Starting Materials | Key Features | Sustainability Aspects |

| Perfluorobiacetyl and Urea Reaction | Perfluorobiacetyl, Urea derivatives | Access to dihydroxy-bis(trifluoromethyl)imidazolidin-2-ones | Atom economical |

| Acid-Catalyzed Cyclization | (2,2-Diethoxyethyl)ureas, C-nucleophiles | High regioselectivity, simple procedure | Use of readily available materials |

| Tungsten-Catalyzed Cycloaddition | CF3-ketimines, Azomethine ylides | Construction of tetrasubstituted carbon centers | Catalytic, potential for atom economy |

| "On-water" Synthesis | Thioxoimidazolidinone, Isatin/Ninhydrin | Use of a recyclable nano-catalyst in water | Green solvent, catalyst recyclability |

Exploration of New Reactivity Modes and Transformations

The reactivity of the this compound scaffold is a fertile ground for discovering novel chemical transformations. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the imidazolidinone ring, opening up avenues for unique chemical behavior.

Recent studies have shown that trifluoromethyl-containing imidazolidin-2-ones can undergo a variety of condensation and rearrangement reactions. For example, their reaction with urea, thiourea, 2-aminoethanol, and 2-aminophenol (B121084) can lead to the formation of diverse heterocyclic systems such as glycolurils, imidazooxazoles, and hydantoins. researchgate.netresearchgate.netresearchgate.net The outcome of these reactions is often dependent on the substituents on the imidazolidinone ring and the reaction conditions.

Cycloaddition reactions represent another promising area of exploration. While the imidazolidinone ring itself is saturated, derivatization can introduce unsaturation, enabling participation in cycloaddition reactions. For instance, the development of catalyst-free [4+2] cycloaddition reactions between in situ-generated trifluoromethyl-containing 1,2-diazabuta-1,3-dienes and simple olefins provides a pathway to trifluoromethyltetrahydropyridazines. nih.gov Furthermore, imidazolidinone-based organocatalysts have been successfully employed in 1,3-dipolar cycloadditions, highlighting the potential for the core scaffold to influence the stereochemical outcome of such reactions. sigmaaldrich.comnih.gov The tungsten-catalyzed 1,3-dipolar cycloaddition to form trifluoromethylated imidazolidines further underscores the utility of this reaction class. acs.org The derivatization of the imidazolidinone core at the nitrogen atoms can also unlock new reactivity patterns and allow for the synthesis of complex molecular architectures. researchgate.netnih.gov

Table 2: Novel Transformations of the Trifluoromethylated Imidazolidinone Scaffold

| Reaction Type | Reactants | Products | Significance |

| Condensation | Imidazolidin-2-one, Urea/Thiourea | Glycolurils, Imidazooxazoles | Access to diverse heterocyclic systems |

| Rearrangement | N-substituted Imidazolidin-2-ones, 2-Aminophenol | 5,5-bis(trifluoromethyl)hydantoins | Novel rearrangement pathway |

| [4+2] Cycloaddition | Trifluoromethyl-1,2-diazabuta-1,3-diene, Olefins | Trifluoromethyltetrahydropyridazines | Catalyst-free access to six-membered heterocycles |

| 1,3-Dipolar Cycloaddition | CF3-ketimines, Azomethine ylides | Trifluoromethylated imidazolidines | Construction of complex stereocenters |

Advances in Asymmetric Synthesis and Stereocontrol

The creation of chiral centers with high stereocontrol is a central theme in modern organic synthesis, and the this compound scaffold is no exception. The development of enantioselective methods to access this chiral building block is crucial for its application in pharmaceuticals and chiral materials. A significant breakthrough in this area is the use of chiral imidazolidinone-based organocatalysts, famously pioneered by MacMillan, for a wide range of asymmetric transformations. sigmaaldrich.com

These organocatalysts have been instrumental in the enantioselective α-trifluoromethylation of aldehydes, proceeding through the formation of a chiral enamine intermediate that reacts with an electrophilic trifluoromethyl source. nih.gov This merger of enamine catalysis with other catalytic cycles, such as photoredox catalysis, has opened new avenues for the stereoselective installation of the trifluoromethyl group. nih.gov The design of the imidazolidinone catalyst, including the substituents on the nitrogen atoms and at the 5-position, is critical for achieving high levels of enantioselectivity. cardiff.ac.uk

Beyond their role as catalysts, there is a growing interest in the direct asymmetric synthesis of the this compound core. The availability of enantiomerically pure forms, such as (R)-4-(Trifluoromethyl)imidazolidin-2-one, from commercial sources underscores its importance as a chiral building block. chemscene.com Future research will likely focus on the development of novel catalytic enantioselective methods for the synthesis of this key intermediate, potentially involving organocatalytic or transition-metal-catalyzed approaches. pkusz.edu.cnnih.gov The enantioselective synthesis of related trifluoromethyl-containing heterocycles, such as cyclohexanones, via organocatalytic cascade reactions further highlights the potential for developing stereoselective routes to trifluoromethylated imidazolidinones. nih.gov

Computational Design and Prediction in Trifluoromethylated Imidazolidinone Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into reaction mechanisms, molecular properties, and guiding the design of new molecules and catalysts. In the context of trifluoromethylated imidazolidinone chemistry, computational methods, particularly Density Functional Theory (DFT), are playing an increasingly important role.

DFT studies have been employed to elucidate the electronic structure, stability, and reactivity of imidazolidinone derivatives. researchgate.netmdpi.comresearchgate.net These calculations can provide valuable information on bond energies, charge distributions, and frontier molecular orbitals, which helps in understanding and predicting the chemical behavior of these molecules. For instance, computational studies have been used to rationalize the regioselectivity of reactions involving the imidazolidinone scaffold. nih.gov

Furthermore, computational modeling is being used to investigate reaction mechanisms in detail. Ab initio and DFT calculations have been instrumental in studying the mechanism of trifluoromethylation reactions, providing insights into the transition state geometries and activation energies of different possible pathways. rsc.org This knowledge is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.

Looking ahead, the synergy between computational and experimental chemistry is expected to accelerate the discovery of new reactions and molecules in this field. In silico screening of virtual libraries of trifluoromethylated imidazolidinone derivatives can help identify promising candidates for specific applications, such as drug discovery. jchemlett.comnih.gov The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through computational models is also becoming a standard practice in the early stages of drug development. mdpi.com As computational methods continue to improve in accuracy and efficiency, their role in the design and prediction of the properties and reactivity of trifluoromethylated imidazolidinones will undoubtedly expand.

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthetic routes for 4-(Trifluoromethyl)imidazolidin-2-one?

- Methodology : A common approach involves cyclization of urea intermediates. For example, pyridine-4-amine reacts with 2-chloroethyl isocyanate in toluene to form a urea derivative, which is cyclized using NaH in DMF/THF . Alternative routes include divergent methodologies for synthesizing imidazolidinone scaffolds, such as adjusting reaction conditions (e.g., solvent polarity, base strength) to control cyclization efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR identifies trifluoromethyl group integration and chemical environment.

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 757 [M+H]+ in LCMS) and purity (retention time: 1.23 minutes under SQD-FA05 conditions) .

- IR : Validates carbonyl stretching frequencies (~1700 cm for the imidazolidinone ring).

Q. How does the trifluoromethyl group influence the compound’s solubility and stability?

- Methodology : The electron-withdrawing CF group reduces basicity of the imidazolidinone nitrogen, enhancing stability toward hydrolysis. Solubility can be assessed via logP measurements (e.g., using shake-flask methods) or computational tools like COSMO-RS, which predict partitioning behavior .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functionalization of the imidazolidinone core?

- Methodology :

- Protecting Groups : Temporary protection of the carbonyl with silylating agents (e.g., BSA) enables selective substitution at N-1 or N-3 positions .

- Metal Catalysis : Pd-mediated cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated precursors improve control over aryl/heteroaryl additions .

- Computational Modeling : Density-functional theory (DFT) predicts reactive sites by analyzing electron density maps and Fukui indices .

Q. How can contradictory biological activity data between in vitro and in vivo models be resolved?

- Methodology :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites (e.g., oxidative deamination products) that may alter activity in vivo .

- Pharmacokinetic Studies : Measure plasma protein binding and tissue distribution to correlate in vitro IC values with effective doses in animal models .

- 3D Tumor Spheroids : Bridge 2D cell line data (e.g., MTT assays) with in vivo efficacy by modeling tissue penetration in spheroid cultures .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., ALK kinase) by simulating interactions with the CF group’s hydrophobic pocket .

- MD Simulations : GROMACS evaluates conformational stability of ligand-target complexes under physiological conditions .

- QSAR : Quantify substituent effects (e.g., Hammett σ values for electron-withdrawing groups) on bioactivity .

Q. How do structural modifications at the 4-position impact pharmacological activity?

- Methodology :

- SAR Studies : Compare derivatives like 4-(2,4,6-trimethoxybenzylidene) analogs (schistosomicidal activity) and 4-aryl variants (e.g., 4-(4-fluorophenyl) for kinase inhibition) .

- Thermodynamic Solubility Assays : Measure solubility-pH profiles to optimize bioavailability for CNS targets .

- Crystallography : Resolve X-ray structures to correlate substituent geometry with target engagement (e.g., π-stacking with aromatic residues) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reaction yields reported for NaH-mediated cyclizations?

- Methodology :

- Parameter Screening : Systematically vary solvent (DMF vs. THF), NaH purity, and moisture levels, as trace water deactivates NaH, reducing yield .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation and optimize reaction quenching .

Q. Why do trifluoromethyl-substituted imidazolidinones show variable stability in accelerated degradation studies?

- Methodology :

- Forced Degradation : Expose compounds to oxidative (HO), acidic (HCl), and photolytic conditions, followed by LC-MS to identify degradation pathways (e.g., CF group hydrolysis) .

- Arrhenius Modeling : Predict shelf-life by calculating activation energy (E) from Arrhenius plots of degradation rates at 40°C, 60°C, and 80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.